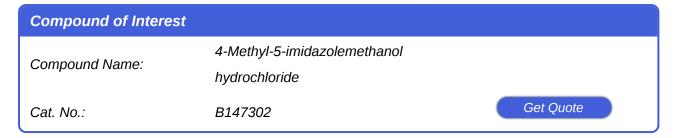


Application Notes and Protocols: 4-Methyl-5imidazolemethanol Hydrochloride in Organic Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-imidazolemethanol hydrochloride (CAS 38585-62-5) is a versatile heterocyclic building block of significant interest in organic synthesis and medicinal chemistry.[1][2] Its imidazole core is a common motif in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of **4-Methyl-5-imidazolemethanol hydrochloride** as a key starting material in the synthesis of pharmaceutically relevant molecules, including the H2 receptor antagonist cimetidine, and complex ligands such as 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.

Physicochemical Properties



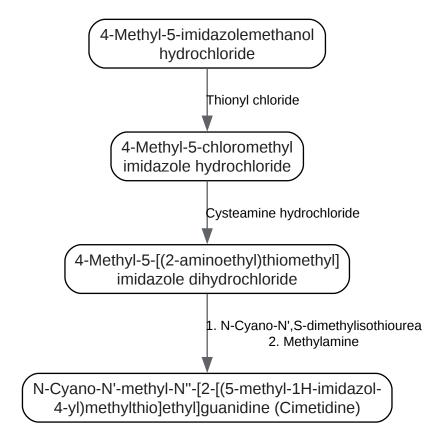
Property	Value	Reference
Molecular Formula	C5H8N2O·HCI	[3]
Molecular Weight	148.59 g/mol	[3]
Appearance	White to off-white crystalline solid	[2]
Melting Point	233 °C (decomposes)	[4]
Solubility	Soluble in water, methanol, and ethanol	[2]
Purity	≥97-98%	[3][4]

Application 1: Synthesis of Cimetidine

4-Methyl-5-imidazolemethanol hydrochloride is a crucial precursor in the multi-step synthesis of cimetidine, a widely used drug for treating ulcers and acid reflux. The overall synthetic pathway involves the initial conversion of the hydroxyl group to a more reactive chloromethyl group, followed by sequential reactions to build the final guanidine structure.

Experimental Workflow: Synthesis of Cimetidine





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Caption: Synthetic pathway for Cimetidine starting from **4-Methyl-5-imidazolemethanol hydrochloride**.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-5-chloromethyl imidazole hydrochloride

This protocol describes the conversion of the hydroxymethyl group of the starting material to a chloromethyl group using thionyl chloride.

- Materials:
 - 4-Methyl-5-imidazolemethanol (free base of the hydrochloride salt) (11.2 g, 0.1 mol)
 - Thionyl chloride (50 ml)
 - Diethyl ether



• Ice bath, round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

- In a round-bottom flask under a nitrogen atmosphere, stir 50 ml of thionyl chloride in an ice bath.
- Slowly add 11.2 g of 4-methyl-5-hydroxymethylimidazole in small portions over 15 minutes, maintaining the temperature between 10°C and 20°C.[5] A colorless precipitate will form.
- After the addition is complete, slowly raise the temperature to 55°C ± 5°C over 30 minutes
 and maintain for another 30 minutes.[5]
- Cool the mixture to 10°C and dilute with 100 ml of diethyl ether.[5]
- Collect the colorless precipitate by filtration, wash thoroughly with diethyl ether, and air-dry.

· Quantitative Data:

Product	Yield	Melting Point
4-Methyl-5-chloromethyl imidazole hydrochloride	91% (15.23 g)	208-211°C (dec.)

Step 2: Synthesis of 4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole dihydrochloride

This step involves the reaction of the chloromethyl intermediate with cysteamine hydrochloride.

- Materials:
 - 4-Methyl-5-chloromethyl-imidazole hydrochloride (84 parts by weight)
 - Cysteamine hydrochloride (57 parts by weight)
 - Solid-state reactor.
- Procedure:



- Intimately mix the finely powdered 4-methyl-5-chloromethyl-imidazole hydrochloride and cysteamine hydrochloride.
- Heat the mixture in a solid-state reactor for 2 hours at 80°C, followed by 7 hours at 100°C.
 [1] The reaction progress can be monitored by the evolution of hydrogen chloride.[1]

Quantitative Data:

Product	Yield	Melting Point
4-Methyl-5-[(2- aminoethyl)thiomethyl]imidazol e dihydrochloride	98% (120 parts)	186-189°C

Step 3: Synthesis of Cimetidine

This final step involves the formation of the cyanoguanidine moiety.

Materials:

- 4-Methyl-5-[(2-aminoethyl)thiomethyl]imidazole
- N-Cyano-N',S-dimethylisothiourea or Dimethylcyanodithioimido carbonate
- Methylamine

Procedure:

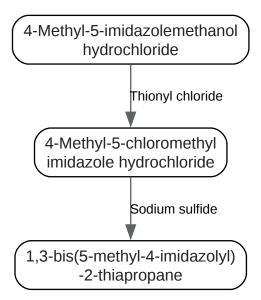
- React 4-/(2-aminoethyl)-thiomethyl/-5-methyl-imidazole with N-cyano-N',S-dimethylisothiourea or dimethylcyanodithioimido carbonate to form N-cyano-N'-{2-/(5-methylimidazole-4-yl)methylthio/ethyl}-S-methylisothiourea.[6]
- React the resulting intermediate with methylamine to yield cimetidine.[6] An overall yield of up to 60% can be achieved for this two-step process.[6]

Application 2: Synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane



4-Methyl-5-imidazolemethanol hydrochloride can be utilized in the synthesis of the tridentate ligand 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane. This is accomplished by first converting it to the chloromethyl derivative, which is then reacted with a sulfur source.

Experimental Workflow: Synthesis of a Tridentate Ligand



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Caption: Synthetic route for 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane.

Experimental Protocol

Step 1: Synthesis of 4-Methyl-5-chloromethyl imidazole hydrochloride

Follow the protocol detailed in Application 1, Step 1.

Step 2: Synthesis of 1,3-bis(5-methyl-4-imidazolyl)-2-thiapropane

This protocol describes the formation of the thioether linkage.

- Materials:
 - 4-Methyl-5-chloromethyl imidazole hydrochloride



- Sodium sulfide (Na₂S)
- Methanol or another suitable solvent

Procedure:

- Dissolve 4-methyl-5-chloromethyl imidazole hydrochloride in a suitable solvent such as methanol.
- Add a stoichiometric amount of sodium sulfide to the solution.
- The reaction proceeds via nucleophilic substitution, where the sulfide ion displaces the chloride from two molecules of the imidazole derivative to form the desired tridentate ligand.
- Quantitative Data:
 - Detailed quantitative data for this specific reaction is not readily available in the provided search results. Researchers should optimize reaction conditions and determine the yield experimentally.

Safety Information

4-Methyl-5-imidazolemethanol hydrochloride should be handled with care. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), should be followed. The compound may cause skin and eye irritation.[4]

Conclusion

4-Methyl-5-imidazolemethanol hydrochloride is a valuable and versatile starting material for the synthesis of a range of organic molecules, from pharmaceuticals like cimetidine to complex ligands. The protocols provided herein offer a guide for researchers to utilize this compound effectively in their synthetic endeavors.



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